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Cat. No.: B083559

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-Val-OH, also known as Methionyl-Valine, is a dipeptide composed of the essential
amino acids L-methionine and L-valine. As a product of protein metabolism, this simple peptide
Is gaining interest for its potential biological activities.[1] This guide provides a comprehensive
overview of the chemical structure, physicochemical properties, synthesis, and known
biological functions of H-Met-Val-OH, tailored for a scientific audience.

Chemical Structure and Physicochemical Properties

The structure of H-Met-Val-OH consists of an L-methionine residue linked to an L-valine
residue via a peptide bond. The N-terminus is a free amino group on the methionine residue,
and the C-terminus is a free carboxyl group on the valine residue.

Table 1: Physicochemical Properties of H-Met-Val-OH
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Property Value Source
Molecular Formula C10H20N203S PubChem
Molecular Weight 248.34 g/mol PubChem

(2S)-2-[[(2S)-2-amino-4-
IUPAC Name (methylthio)butanoyllamino]-3-  PubChem

methylbutanoic acid

Melting Point 227-229 °C (decomposes) Experimental

Water Solubility Soluble Experimental

pKa (predicted for H-Val-Met- )
3.05+0.10 Predicted[2]

OH)

LogP (predicted) -2.5 PubChem

Note: Predicted values are computationally derived and should be confirmed experimentally.

Experimental Protocols
Synthesis of H-Met-Val-OH via Solid-Phase Peptide
Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides.
The following is a generalized protocol adapted for H-Met-Val-OH using the Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis of H-Met-Val-OH
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Caption: A generalized workflow for the solid-phase synthesis of H-Met-Val-OH.

Methodology:
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» Resin Preparation: Swell Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours.
o Loading of the First Amino Acid (Valine):

o Activate Fmoc-Val-OH (4 equivalents) with N,N'-diisopropylcarbodiimide (DIC) (2
equivalents) and 1-hydroxybenzotriazole (HOBt) (2 equivalents) in DMF.

o Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
o Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

e Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the
Fmoc protecting group from the valine residue. Wash the resin thoroughly with DMF.

e Coupling of the Second Amino Acid (Methionine):

o Activate Fmoc-Met-OH (4 equivalents) with HBTU (3.95 equivalents), HOBt (4
equivalents), and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

o Add the activated methionine solution to the deprotected resin-bound valine and agitate
for 1-2 hours.

o Monitor the coupling reaction using a Kaiser test.
o Wash the resin with DMF.

e Final Fmoc Deprotection: Repeat step 3 to remove the Fmoc group from the N-terminal
methionine.

» Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95%
trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room
temperature.

o Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge,
and wash the peptide pellet with cold ether. Lyophilize the crude peptide to obtain a white
powder.
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Purification by Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC)

Methodology:

o Sample Preparation: Dissolve the crude, lyophilized H-Met-Val-OH in mobile phase Ato a
concentration of 1-5 mg/mL.

e HPLC Conditions:

o Column: C18 silica column (e.g., 5 pm particle size, 100 A pore size, 4.6 x 250 mm for
analytical or 21.2 x 250 mm for preparative).

o Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
o Mobile Phase B: 0.1% (v/v) TFAin HPLC-grade acetonitrile.

o Gradient: A linear gradient from 5% to 60% mobile phase B over 30 minutes is a good
starting point for analytical scale. This will need to be optimized for preparative scale.

o Flow Rate: 1 mL/min for analytical, and adjusted accordingly for preparative scale.
o Detection: UV absorbance at 215 nm and 280 nm.

» Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze
the purity of the collected fractions by analytical RP-HPLC.

 Lyophilization: Pool the pure fractions and lyophilize to obtain the purified H-Met-Val-OH as a
white, fluffy powder.

Characterization

1. Mass Spectrometry (MS):

e Technique: Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization
(MALDI).
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» Expected Mass: The protonated molecule [M+H]+ should be observed at an m/z
corresponding to the calculated monoisotopic mass of H-Met-Val-OH (249.1267 g/mol ).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The spectrum will show characteristic peaks for the protons of the methionine and
valine residues. The chemical shifts and coupling patterns will confirm the structure and
stereochemistry.

e 13C NMR: The spectrum will display distinct signals for each of the 10 carbon atoms in the
molecule, providing further structural confirmation.

Biological Activity and Signaling Pathways
Interaction with Flavin-Containing Monooxygenases
(FMOs)

H-Met-Val-OH has been shown to be a substrate for Flavin-containing monooxygenases
(FMOs), specifically FMO1 and FMO3.[1] These enzymes are involved in the metabolism of a
wide range of xenobiotics and endogenous compounds containing nitrogen or sulfur. The
methionine residue of H-Met-Val-OH is likely the site of oxidation by FMOs.

Experimental Protocol: FMO Activity Assay

A common method to assess FMO activity is to monitor the NADPH consumption
spectrophotometrically at 340 nm.

Methodology:

o Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate
buffer, pH 8.5), NADPH, and the purified FMO enzyme.

e Initiation: Initiate the reaction by adding H-Met-Val-OH to the reaction mixture.

o Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds
to the oxidation of NADPH.
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o Data Analysis: Calculate the rate of NADPH consumption to determine the enzyme kinetics
(Km and Vmax) for H-Met-Val-OH as a substrate.

Neurite Outgrowth Promotion

Studies have indicated that H-Met-Val-OH has the potential to promote neurite growth.[1] This
activity is often assessed using neuronal cell lines such as PC12 cells.

Experimental Protocol: Neurite Outgrowth Assay

Workflow for Neurite Outgrowth Assay

(Seed PC12 cel\s)—b(Treat with H-Met-Val-OH +/- NGF)—VEncubate for 24-72 hours)—P(Fix and Stain Cells)—b@mage AcquisitionHQuamify Neurite Lengtl’)

Click to download full resolution via product page
Caption: A typical workflow for a neurite outgrowth assay using PC12 cells.
Methodology:
e Cell Culture: Plate PC12 cells on collagen-coated plates in a suitable growth medium.

o Treatment: Treat the cells with varying concentrations of H-Met-Val-OH, often in the
presence of a low concentration of Nerve Growth Factor (NGF) to sensitize the cells. Include
appropriate positive (NGF alone) and negative controls.

¢ Incubation: Incubate the cells for 24-72 hours to allow for neurite extension.

o Fixation and Staining: Fix the cells with paraformaldehyde and stain with a neuronal marker
(e.q., B-lll tubulin antibody) and a nuclear stain (e.g., DAPI).

e Imaging and Analysis: Acquire images using a high-content imaging system or a
fluorescence microscope. Quantify neurite length and branching using appropriate image
analysis software.

Potential Role in mTOR Signaling
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While a direct signaling pathway for H-Met-Val-OH has not been fully elucidated, its constituent
amino acids, methionine and valine, are known activators of the mammalian target of
rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth,
proliferation, and metabolism. Amino acids, particularly leucine, methionine, and valine, signal
to mMTORC1 through a complex mechanism involving the Rag GTPases.

Proposed Signaling Pathway for Amino Acid Activation of mMTORC1
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Caption: A simplified diagram of the mTORC1 activation pathway by amino acids.

It is plausible that H-Met-Val-OH, after cellular uptake, could be hydrolyzed into its constituent
amino acids, which would then activate the mTOR pathway. Alternatively, the dipeptide itself
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may interact with cell surface receptors or transporters that could influence intracellular
signaling. Further research is required to delineate the specific signaling mechanisms of H-Met-
Val-OH.

Conclusion

H-Met-Val-OH is a simple dipeptide with emerging biological significance. This guide has
provided a foundational understanding of its chemical and physical properties, along with
detailed experimental protocols for its synthesis, purification, characterization, and biological
evaluation. The potential for this dipeptide to influence key cellular processes such as
metabolism and neuronal development warrants further investigation, particularly in the context
of drug discovery and development. The methodologies and data presented herein serve as a
valuable resource for researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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